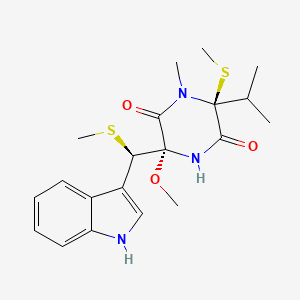

Phaeosphaone D

Description

This compound has been reported in Phaeosphaeria fuckelii with data available.

Properties

Molecular Formula |

C20H27N3O3S2 |

|---|---|

Molecular Weight |

421.6 g/mol |

IUPAC Name |

(3S,6S)-3-[(R)-1H-indol-3-yl(methylsulfanyl)methyl]-3-methoxy-1-methyl-6-methylsulfanyl-6-propan-2-ylpiperazine-2,5-dione |

InChI |

InChI=1S/C20H27N3O3S2/c1-12(2)20(28-6)17(24)22-19(26-4,18(25)23(20)3)16(27-5)14-11-21-15-10-8-7-9-13(14)15/h7-12,16,21H,1-6H3,(H,22,24)/t16-,19-,20+/m1/s1 |

InChI Key |

MMJIEYVVWHZRDB-AHRSYUTCSA-N |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N[C@](C(=O)N1C)([C@@H](C2=CNC3=CC=CC=C32)SC)OC)SC |

Canonical SMILES |

CC(C)C1(C(=O)NC(C(=O)N1C)(C(C2=CNC3=CC=CC=C32)SC)OC)SC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Novel Bioactive Compounds from Phaeosphaeria Species

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Phaeosphaeria has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These natural products exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the key bioactive compounds isolated from Phaeosphaeria species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed for their isolation and characterization.

Chemical Diversity and Bioactivity of Compounds from Phaeosphaeria Species

Fungi of the genus Phaeosphaeria produce a rich array of secondary metabolites belonging to various chemical classes. These include polyketides, alkaloids, terpenoids, and peptides. The significant biological activities associated with these compounds underscore their potential as leads for novel therapeutics.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of prominent compounds isolated from various Phaeosphaeria species.

Table 1: Antimicrobial and Antifungal Activity of Bioactive Compounds from Phaeosphaeria Species

| Compound | Chemical Class | Source Species | Target Organism(s) | Bioactivity (MIC/MFC in µg/mL) | Reference(s) |

| Phaeosphaeridiol A | Benzenediol | Phaeosphaeriaceae sp. SGSF723 | Xanthomonas spp. | MIC: 31.25 | |

| Phaeosphenone | Dimeric Anthraquinone | Phaeosphaeria sp. | Streptococcus pneumoniae | MIC: 8 | [1] |

| Candida albicans | MIC: 8 | [1] | |||

| Gram-positive bacteria | MIC: 8-64 | [1] | |||

| Cercosporamide | Polyketide | Phaeosphaeriaceae GV-1 | Candida tropicalis | MIC & MFC: 15.6 | |

| Phaeofungin | Depsipeptide | Phaeosphaeria sp. | Aspergillus fumigatus | MIC: 8-16 | [2] |

| Trichophyton mentagrophytes | MIC: 4 | [2] |

Table 2: Cytotoxic Activity of Bioactive Compounds from Phaeosphaeria Species

| Compound | Chemical Class | Source Species | Cell Line(s) | Bioactivity (IC50) | Reference(s) |

| Phaeosphaerins A-F | Perylenequinone | Phaeosphaeria sp. | PC3, DU145, LNCaP | Significant cytotoxicity | [2] |

| Hypocrellin A | Perylenequinone | Phaeosphaeria sp. | PC3 | 2.42 ± 0.13 µM | [2] |

| DU145 | 9.54 ± 0.27 µM | [2] | |||

| LNCaP | 2.67 ± 0.27 µM | [2] | |||

| K562 (with light) | 0.55 ± 0.03 µM | [2] | |||

| K562 (without light) | 7.47 ± 0.37 µM | [2] | |||

| Spartinoxide | Polyketide | Phaeosphaeria spartinae | Antitumor activity reported | Not specified | [2] |

Table 3: Enzyme Inhibitory Activity of Bioactive Compounds from Phaeosphaeria Species

| Compound | Chemical Class | Source Species | Target Enzyme | Bioactivity (IC50) | Reference(s) |

| Spartinoxide | Polyketide | Phaeosphaeria spartinae | Human Leukocyte Elastase (HLE) | 6.5 µM | [3] |

| Aspilactonol I | Furanone | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | 6.26 µM | [4] |

| De-O-methyldiaporthin | Isocoumarin | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | 21.18 µM | [4] |

| Phaeosphaeride A | Bicyclic Compound | Phaeosphaeria avenaria | STAT3/DNA Binding | 0.61 mM | [5] |

Experimental Protocols

The isolation and characterization of novel bioactive compounds from Phaeosphaeria species involve a series of systematic experimental procedures.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on the cultivation conditions.

-

Strain Isolation and Maintenance: Phaeosphaeria species are often isolated from various environmental sources, including terrestrial and marine plants, and soil. Pure cultures are maintained on appropriate solid media, such as Potato Dextrose Agar (PDA), at a suitable temperature (typically 25-28°C).

-

Fermentation: For large-scale production of bioactive compounds, the fungal strain is typically cultured in a suitable liquid or solid substrate fermentation medium.

-

Liquid Fermentation: The fungus is grown in flasks containing a liquid medium, such as Potato Dextrose Broth (PDB), with shaking to ensure aeration.

-

Solid Substrate Fermentation: The fungus is cultured on a solid substrate, such as rice or wheat, which is moistened with a nutrient solution. This static cultivation is often carried out for several weeks to allow for sufficient production of secondary metabolites.

-

Extraction of Bioactive Compounds

Following fermentation, the fungal biomass and the culture medium are harvested for the extraction of bioactive compounds.

-

Solvent Extraction: The fungal biomass and/or the culture filtrate are extracted with an organic solvent, typically ethyl acetate, dichloromethane, or methanol. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Chromatographic Purification

The separation and purification of individual bioactive compounds from the crude extract are achieved through various chromatographic techniques.

-

Column Chromatography: The extract is first fractionated by column chromatography using a stationary phase such as silica gel or Sephadex LH-20. The mobile phase consists of a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol and water).

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule and to establish its stereochemistry.

Bioassays

The biological activity of the purified compounds is evaluated using a variety of in vitro assays.

-

Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) are determined using broth microdilution methods against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is determined against various cancer cell lines using assays such as the MTT or SRB assay.

-

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes, such as acetylcholinesterase or protein kinases, is measured using spectrophotometric or other appropriate methods.

Signaling Pathways and Mechanisms of Action

Several bioactive compounds from Phaeosphaeria have been shown to exert their effects by modulating specific cellular signaling pathways.

Cercosporamide and the Pkc1-Mediated Cell Wall Integrity Pathway

Cercosporamide has been identified as a selective inhibitor of the protein kinase C (Pkc1) in fungi.[6][7] Pkc1 is a key component of the cell wall integrity signaling pathway, which is essential for fungal cell survival and response to cell wall stress. Inhibition of Pkc1 disrupts the downstream MAP kinase cascade, leading to a compromised cell wall and ultimately cell lysis.

Phaeosphaeride A and the STAT3 Signaling Pathway

Phaeosphaeride A has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][8][9] STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to the upregulation of genes that promote tumor growth and metastasis. Phaeosphaeride A inhibits STAT3-dependent signaling, making it a potential candidate for cancer therapy.[8][9] It is suggested that Phaeosphaeride A and its analogs may act as upstream inhibitors of a kinase in the STAT signaling pathway.[10]

Conclusion and Future Perspectives

The genus Phaeosphaeria represents a rich and still largely untapped source of novel bioactive compounds with significant therapeutic potential. The diverse chemical scaffolds and potent biological activities of these fungal metabolites make them attractive starting points for the development of new drugs. Future research should focus on the continued exploration of the chemical diversity within this genus, the elucidation of the mechanisms of action of these compounds, and the optimization of their pharmacological properties through medicinal chemistry approaches. Furthermore, a deeper understanding of the biosynthesis of these compounds could open up avenues for their sustainable production through metabolic engineering.

References

- 1. Isolation, structure, and antibacterial activity of phaeosphenone from a Phaeosphaeria sp. discovered by antisense strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Diversity and Biological Activities of Phaeosphaeria Fungi Genus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spartinoxide, a new enantiomer of A82775C with inhibitory activity toward HLE from the marine-derived Fungus Phaeosphaeria spartinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phaeosphaeride A, an inhibitor of STAT3-dependent signaling isolated from an endophytic fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phaeosphaeride A, an inhibitor of STAT3-dependent signaling isolated from an endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Synthetic and Biological Studies of Phaeosphaerides - The Journal of Organic Chemistry - Figshare [figshare.com]

A Technical Guide to the Isolation and Discovery of Pyranone Derivatives from Endophytic Fungi

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies for isolating and discovering pyranone derivatives from endophytic fungi, a promising source of novel bioactive compounds. It details the experimental workflow, from fungal fermentation to compound identification, and presents quantitative data on the bioactivity of selected pyranone derivatives.

Introduction

Endophytic fungi, which reside within the tissues of living plants, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these are pyranone derivatives, a class of polyketides that have demonstrated a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][3][4] The exploration of endophytic fungi for novel pyranones represents a significant avenue for the discovery of new therapeutic lead compounds. This guide outlines the key experimental protocols involved in this discovery process.

Experimental Workflow for Isolation and Discovery

The process of isolating and identifying pyranone derivatives from endophytic fungi follows a systematic workflow. This multi-step procedure begins with the fermentation of the fungus, followed by extraction of secondary metabolites, chromatographic separation and purification, and finally, structural elucidation of the isolated compounds. Bioassays may be integrated at various stages to guide the purification of active compounds.

Caption: Generalized experimental workflow for the discovery of pyranone derivatives.

Detailed Experimental Protocols

Fungal Fermentation

The production of pyranone derivatives is highly dependent on the fungal strain and the culture conditions. Both solid-state and liquid-state fermentation can be employed.

-

Solid-State Fermentation: This method is commonly used for fungi like Phoma sp. and Aspergillus sp.[5][6]

-

Medium Preparation: A solid substrate, typically rice or corn, is autoclaved in flasks. For example, 80g of rice and 80mL of water containing 0.5% sea salt can be used per flask.[7]

-

Inoculation: The endophytic fungus is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to produce a sufficient amount of mycelium. Plugs of the agar culture are then transferred to the sterilized solid medium.

-

Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature (typically 25-28°C) for a period of 2 to 4 weeks.[7]

-

-

Liquid-State Fermentation:

-

Seed Culture: A seed culture is prepared by inoculating the fungus into a liquid medium (e.g., Potato Dextrose Broth - PDB) and incubating for several days on a shaker.

-

Large-Scale Fermentation: The seed culture is then used to inoculate larger volumes of the liquid production medium.

-

Incubation: The large-scale culture is incubated on a shaker to ensure aeration and nutrient distribution.

-

Extraction of Secondary Metabolites

Following incubation, the secondary metabolites are extracted from the fungal biomass and the culture medium.

-

Harvesting: The entire fermented culture (solid substrate and mycelium, or liquid broth and mycelium) is harvested.

-

Solvent Extraction: The harvested material is repeatedly extracted with an organic solvent, most commonly ethyl acetate.[8] This is typically done by soaking the material in the solvent for 24-48 hours, followed by filtration. This process is usually repeated three times to ensure complete extraction.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the pyranone derivatives.

-

Initial Fractionation: The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel.[6] A stepwise gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate followed by chloroform-methanol) is used to elute the compounds, yielding several fractions.

-

Further Separation: The fractions are then subjected to further purification using techniques such as Sephadex LH-20 column chromatography.[7]

-

Final Purification: The final purification of the compounds is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.[7]

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of spectroscopic methods.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[3][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[3][4][9]

-

Stereochemistry Determination: The absolute configuration of chiral centers is determined using techniques such as X-ray crystallography, analysis of NOESY correlations, or comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra.[3][4]

Quantitative Data of Selected Pyranone Derivatives

The following tables summarize the bioactivity and spectroscopic data for several pyranone derivatives isolated from endophytic fungi.

Table 1: Cytotoxic and Antimicrobial Activities of Fungal Pyranone Derivatives

| Compound Name | Fungal Source | Bioactivity Type | Target | IC₅₀ / MIC | Reference |

| Talaroderxine C | Polyphilus sieberi | Cytotoxicity | KB-3-1 (human cervix carcinoma) | 0.04 µM | [10] |

| Cytotoxicity | L929 (mouse fibroblast) | 1.8 µM | [10] | ||

| Cytotoxicity | A549 (human lung carcinoma) | 1.9 µM | [10] | ||

| Antimicrobial | Bacillus subtilis | 0.52 µg/mL | [10] | ||

| Antimicrobial | Staphylococcus aureus | 66.6 µg/mL | [10] | ||

| Phomapyrone A | Phoma sp. YN02-P-3 | Cytotoxicity | HL-60 (human leukemia) | 34.62 µM | [5][11] |

| Phomapyrone B | Phoma sp. YN02-P-3 | Cytotoxicity | HL-60 (human leukemia) | 27.90 µM | [5][11] |

| Rubrofusarin B | Aspergillus tubingensis | Antimicrobial | Escherichia coli | 1.95 µg/mL | [12] |

| 2-hydroxy-alternariol | Diaporthe sp. CB10100 | Anti-inflammatory | NO production in RAW264.7 cells | Significant reduction at 10 µM | [13] |

| Alternariol | Diaporthe sp. CB10100 | Anti-inflammatory | NO production in RAW264.7 cells | Significant reduction at 10 µM | [13] |

Table 2: Spectroscopic Data for Newly Identified Pyranone Derivatives

| Compound Name | Molecular Formula | HRESIMS Data [M+H]⁺ or [M-H]⁻ | Key ¹H NMR Signals (δ in ppm) | Key ¹³C NMR Signals (δ in ppm) | Fungal Source | Reference |

| Semitalaroderxine C | C₁₈H₂₀O₅ | m/z 317.1386 [M+H]⁺ | 6.47 (d), 6.31 (d), 4.58 (m), 3.86 (s) | 170.7, 162.6, 161.0, 160.7, 98.8, 79.3 | Polyphilus frankenii | [3] |

| Diaporpyrone A | C₁₀H₁₂O₄ | m/z 195.0655 [M-H]⁻ | 5.86 (s), 5.30 (s), 3.76 (s), 2.18 (t) | 170.2, 168.3, 163.2, 98.1, 90.0, 56.6 | Diaporthe sp. CB10100 | [9] |

| Fallopiaxylarester A | C₁₉H₂₆O₈ | m/z 405.1522 [M+Na]⁺ | 6.22 (d), 5.56 (s), 4.35 (m), 3.87 (s) | 175.0, 169.9, 164.7, 162.9, 100.8, 77.2 | Xylaria sp. Z184 | [4] |

| Phomapyrone A | C₁₇H₂₄O₆ | m/z 325.1646 [M+H]⁺ | 6.18 (d), 5.76 (d), 4.22 (m), 3.75 (s) | 170.5, 168.9, 164.2, 161.8, 114.2, 109.8 | Phoma sp. YN02-P-3 | [5][11] |

Conclusion

The isolation and discovery of pyranone derivatives from endophytic fungi is a meticulous process that requires a combination of microbiological, chemical, and analytical expertise. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in natural product discovery and drug development. The structural diversity and potent bioactivities of these fungal metabolites underscore the importance of continued exploration of endophytic fungi as a source of novel therapeutic agents. The systematic application of the described workflow will undoubtedly lead to the discovery of new and valuable pyranone derivatives.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

- 6. In Vitro Phytobiological Investigation of Bioactive Secondary Metabolites from the Malus domestica-Derived Endophytic Fungus Aspergillus tubingensis Strain AN103 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new pyrone derivative from an endophytic Aspergillus tubingensis of Lycium ruthenicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure Elucidation of New Fungal Polyketides

Fungal polyketides represent a vast and structurally diverse class of natural products, many of which possess potent biological activities, including antibiotic, antifungal, and anticancer properties.[1][2][3] The elucidation of their complex chemical structures is a critical step in the discovery and development of new therapeutic agents. This guide provides an in-depth overview of the modern techniques and workflows employed to isolate and characterize novel polyketides from fungal sources, integrating analytical chemistry, bioinformatics, and molecular biology.

Isolation and Purification of Fungal Polyketides

The initial step in the discovery of new fungal polyketides is the isolation of pure compounds from complex fungal extracts. This typically involves a multi-step process of extraction followed by various chromatographic techniques to separate the target molecules from other metabolites.

Extraction Techniques

The process begins with the cultivation of the fungus on a suitable medium, followed by extraction of the mycelium and/or the culture broth.[4][5] Common solvents for extraction include methanol, ethyl acetate, and dichloromethane, often used in succession to partition compounds based on polarity.[4][6] Pressurized liquid extraction (PLE) is a more recent technique that offers a faster and greener alternative to conventional solvent extraction.[7]

Chromatographic Purification

A combination of chromatographic methods is typically employed to purify individual polyketides from the crude extract. The choice of techniques depends on the chemical properties of the target compounds and the complexity of the mixture.

Table 1: Common Chromatographic Techniques for Fungal Polyketide Purification

| Chromatographic Technique | Principle of Separation | Typical Application in Polyketide Workflow | References |

| Flash Column Chromatography | Adsorption (Normal or Reversed-Phase) | Initial fractionation of crude extracts. | [4][6] |

| High-Performance Liquid Chromatography (HPLC) | Adsorption (Normal or Reversed-Phase), Size Exclusion | High-resolution separation of fractions from initial chromatography to yield pure compounds. | [6][7] |

| Sephadex LH-20 Chromatography | Size Exclusion and Adsorption | Separation of compounds based on molecular size and polarity, often used for removing pigments and other impurities. | [4][6] |

| Preparative Thin-Layer Chromatography (TLC) | Adsorption | Final purification of small quantities of compounds. | [5] |

Experimental Protocol: General Approach to Isolation and Purification

-

Cultivation and Extraction: The fungal strain is cultivated on a suitable solid or in a liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents such as methanol or ethyl acetate.[4][8]

-

Initial Fractionation: The crude extract is subjected to flash column chromatography on silica gel or a reversed-phase C18 support, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to yield several fractions.[4][6]

-

Further Purification: Fractions showing interesting activity or unique profiles on analytical TLC or HPLC are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography followed by preparative or semi-preparative HPLC.[4][6][8]

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC-DAD (Diode Array Detector) or LC-MS.[7]

Spectroscopic and Spectrometric Analysis for Structure Elucidation

Once a pure polyketide has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete chemical structure of a novel compound. A suite of 1D and 2D NMR experiments is typically required.

-

1D NMR:

-

¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).[6]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems and connect adjacent protons.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹H-¹³C).[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the carbon skeleton.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation patterns, which can aid in structure elucidation.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[6]

-

Tandem Mass Spectrometry (MS/MS): The compound is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. This fragmentation pattern can provide clues about the substructures present in the molecule.

Experimental Protocol: NMR and MS Analysis

-

Sample Preparation: A small amount (typically 1-5 mg) of the purified polyketide is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

-

NMR Data Acquisition: A series of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are performed on a high-field NMR spectrometer.

-

MS Data Acquisition: The molecular formula is determined by HRMS, often using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[6] MS/MS data may also be acquired to aid in structural confirmation.

-

Data Analysis: The NMR and MS data are analyzed together to assemble the planar structure and determine the relative stereochemistry of the new polyketide.

Table 2: Example Spectroscopic Data for a Fungal Polyketide

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 170.5 | - | H-2, H-3 | - |

| 2 | 75.2 | 4.50 (dd, 8.0, 4.0) | C-1, C-3, C-4 | H-3 |

| 3 | 35.8 | 2.10 (m), 1.90 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | 130.1 | 5.80 (dt, 15.0, 6.0) | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | 128.5 | 5.65 (d, 15.0) | C-3, C-4, C-6 | H-4 |

| 6 | 40.2 | 2.30 (m) | C-4, C-5, C-7 | H-5, H-7 |

This table presents hypothetical data for illustrative purposes.

The Role of Bioinformatics and Genetics in Structure Elucidation

Modern approaches to natural product discovery heavily rely on genomics and bioinformatics to guide the isolation and structure elucidation process.[1][2] Fungal genomes contain numerous biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing polyketides and other secondary metabolites.[2]

Genome Mining and BGC Prediction

Bioinformatics tools like antiSMASH and SMURF can analyze fungal genome sequences to identify putative PKS genes and their associated BGCs.[9] The domain organization of the PKS enzyme, predicted from the gene sequence, provides clues about the structure of the polyketide it produces.[9] For example, the presence or absence of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains determines the degree of reduction of the polyketide backbone.[9]

Phylogenetic Analysis

Phylogenetic analysis of the ketosynthase (KS) domains of newly identified PKSs can be used to predict the type of polyketide they produce by comparing them to KS domains from characterized pathways.[3]

Gene Deletion and Heterologous Expression

To definitively link a BGC to a specific polyketide, gene deletion experiments can be performed. If the deletion of a PKS gene abolishes the production of a particular compound, it confirms the gene's role in its biosynthesis.[3] Conversely, heterologous expression of a BGC in a host organism can be used to produce the encoded polyketide.[10]

Conclusion

The chemical structure elucidation of new fungal polyketides is a multidisciplinary endeavor that has been significantly enhanced by modern technologies. The integration of traditional isolation and spectroscopic techniques with powerful bioinformatics and genetic tools allows for a more efficient and targeted approach to discovering novel, bioactive molecules. This comprehensive strategy not only accelerates the pace of discovery but also deepens our understanding of the biosynthesis and ecological roles of these fascinating natural products.

References

- 1. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iab.kit.edu [iab.kit.edu]

- 3. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of a Novel Polyketide from Neodidymelliopsis sp. [mdpi.com]

- 5. ajbls.com [ajbls.com]

- 6. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 9. Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening of Phaeosphaeria Extracts for Cytotoxic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the screening of extracts from the fungal genus Phaeosphaeria for cytotoxic activity. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments aimed at discovering novel anticancer compounds from this promising fungal source.

Introduction

The genus Phaeosphaeria is a rich source of structurally diverse secondary metabolites with a wide range of biological activities, including cytotoxic, antimicrobial, and anti-tuberculosis properties.[1][2][3] Fungal secondary metabolites, particularly polyketides, have shown significant potential as anticancer agents by inducing apoptosis and modulating key signaling pathways within cancer cells.[4][5][6] This guide details the critical steps involved in the systematic screening of Phaeosphaeria extracts, from fungal cultivation and extraction to the assessment of cytotoxic effects and preliminary mechanistic insights.

Data Presentation: Cytotoxic Activity of Phaeosphaeria Metabolites

The following tables summarize the quantitative data on the cytotoxic activity of various compounds isolated from Phaeosphaeria species against a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of Phaeosphaerins and Related Compounds from Phaeosphaeria sp.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phaeosphaerin A | PC3 (Prostate) | 2.42 ± 0.13 | [1] |

| Phaeosphaerin A | DU145 (Prostate) | 9.54 ± 0.27 | [1] |

| Phaeosphaerin A | LNCaP (Prostate) | 2.67 ± 0.27 | [1] |

| Phaeosphaerin C | K562 (Leukemia) | 0.55 ± 0.03 (in light) | [1] |

| Phaeosphaerin C | K562 (Leukemia) | 7.47 ± 0.37 (in dark) | [1] |

Table 2: Cytotoxicity of Various Metabolites from Phaeosphaeria Species

| Compound | Fungal Species | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 12 | Phaeosphaeria sp. | BCA (Breast) | 2.96 | [2] |

| Compound 13 | Phaeosphaeria sp. | BCA (Breast) | 19.16 | [2] |

| Compound 16 | Phaeosphaeria sp. | KB (Oral) | 0.028 | [2] |

| Compound 16 | Phaeosphaeria sp. | NCI-H187 (Lung) | 0.25 | [2] |

| Compound 16 | Phaeosphaeria sp. | Vero (Kidney) | 0.33 | [2] |

| Spartinol C | Phaeosphaeria spartinae | HLE (Leukocyte Elastase) | 17.7 ± 2.48 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the screening of Phaeosphaeria extracts for cytotoxic activity.

Fungal Culture and Extract Preparation

Objective: To cultivate Phaeosphaeria species and prepare crude extracts for cytotoxicity screening.

Materials:

-

Phaeosphaeria fungal strain

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Rice medium (e.g., 30 g rice and 50 mL H₂O per 500 mL flask)[7]

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Shaker incubator

-

Rotary evaporator

Protocol:

-

Fungal Inoculation and Growth:

-

Aseptically inoculate a PDA plate with the Phaeosphaeria strain and incubate at 25°C for 14 days.[7]

-

Transfer three 6-mm fungal discs from the PDA culture to a 50 mL PDB medium and culture at 180 rpm and 25°C for 4 days to generate a seed culture.[7]

-

Transfer 1 mL of the seed culture to 500 mL flasks containing the rice medium.[7]

-

Statically culture the fungus at 25°C for 21 days.[7]

-

-

Extraction:

-

After the incubation period, add an equal volume of ethyl acetate to the fungal culture and let it sit for 24 hours for extraction.[7]

-

Filter the mixture through filter paper to separate the organic extract from the fungal biomass and media.[7]

-

Concentrate the ethyl acetate extract in a vacuum using a rotary evaporator to obtain the crude extract.[7]

-

The crude extract can be further fractionated using techniques like silica gel column chromatography with a gradient of methanol in dichloromethane.[7]

-

Cytotoxicity Screening using MTT Assay

Objective: To determine the cytotoxic activity of Phaeosphaeria extracts on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator at 37°C with 5% CO₂.[4][8]

-

Trypsinize the cells and resuspend them in fresh media.

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of media and incubate for 24 hours.[8]

-

-

Treatment with Fungal Extracts:

-

Prepare a stock solution of the crude Phaeosphaeria extract in DMSO.

-

Prepare serial dilutions of the extract in culture media to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).[8]

-

Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the fungal extract. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[8]

-

-

MTT Assay:

-

After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[8]

-

Carefully remove the media containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 595 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of cell growth.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening Phaeosphaeria extracts for cytotoxic activity.

Caption: Workflow for cytotoxic screening of Phaeosphaeria extracts.

Signaling Pathway: Apoptosis Induction by Fungal Metabolites

Many cytotoxic fungal metabolites, including polyketides, induce apoptosis in cancer cells. The following diagram illustrates a representative signaling pathway involving the generation of reactive oxygen species (ROS) and the activation of caspases.

Caption: ROS-mediated mitochondrial apoptosis pathway.

Further investigation into the specific mechanisms of action of Phaeosphaeride A (PPA) and its derivatives has shown modulation of key signaling pathways involved in cancer cell proliferation and survival. PPA has been identified as an inhibitor of the STAT3 signaling pathway, while its derivatives have been shown to modulate the JNK, ERK1/2, and p38 MAPK signaling pathways.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Phaeosphaerins A-F, cytotoxic perylenequinones from an endolichenic fungus, Phaeosphaeria sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ononin Shows Anticancer Activity Against Laryngeal Cancer via the Inhibition of ERK/JNK/p38 Signaling Pathway [frontiersin.org]

Antimicrobial Properties of Secondary Metabolites from Endophytic Fungi: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive compounds.[1][2] The symbiotic relationship between these fungi and their host plants has driven the evolution of unique metabolic pathways, leading to the production of a diverse array of secondary metabolites. These compounds are not essential for the primary growth of the fungi but play crucial roles in defense, communication, and adaptation.[3] Of particular interest to the scientific community are the antimicrobial properties of these secondary metabolites, which offer promising avenues for the discovery of new antibiotics in an era of increasing antimicrobial resistance.[4]

This technical guide provides a comprehensive overview of the antimicrobial secondary metabolites derived from endophytic fungi. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the subject, encompassing quantitative data on antimicrobial activity, in-depth experimental protocols for their isolation and evaluation, and a visualization of the underlying biochemical pathways. The information presented herein is curated from a wide range of scientific literature to ensure accuracy and relevance.

Endophytic fungi synthesize a wide variety of chemical classes of secondary metabolites, including polyketides, terpenoids, alkaloids, steroids, and phenols.[2][5] These compounds have been shown to exhibit potent activity against a broad spectrum of human and plant pathogens, including bacteria, fungi, and viruses.[1][2] The exploration of this microbial niche is, therefore, a critical endeavor in the quest for novel therapeutic agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of secondary metabolites from endophytic fungi is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize quantitative data from various studies, providing a comparative overview of the antimicrobial potential of compounds isolated from different endophytic fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Endophytic Fungi Secondary Metabolites against Bacterial Pathogens

| Fungal Species | Secondary Metabolite/Extract | Test Organism | MIC (µg/mL) | Reference |

| Penicillium crustosum | Ethyl acetate extract | Staphylococcus aureus (MRSA) | 64 | [6] |

| Diaporthe sp. KaL-5 | Crude Extract | Escherichia coli | 630 | [7] |

| Setosphaeria rostrata KaL-1 | Crude Extract | Pseudomonas aeruginosa | 630 | [7] |

| Diaporthe sp. KaL-2 | Crude Extract | Pseudomonas aeruginosa | 630 | [7] |

| Aspergillus cejpii | Spiculisporic acid | Staphylococcus aureus | 3.9 - 31.25 | [8] |

| Aspergillus cejpii | Spiculisporic acid | Pseudomonas aeruginosa | 3.9 - 31.25 | [8] |

| Aspergillus cejpii | Spiculisporic acid | Salmonella typhimurium | 3.9 - 31.25 | [8] |

| Aspergillus cejpii | Spiculisporic acid | Bacillus subtilis | 3.9 - 31.25 | [8] |

| Aspergillus cejpii | Spiculisporic acid | Escherichia coli | 3.9 - 31.25 | [8] |

| Pestalotiopsis neglecta | Crude methanol extract | Salmonella typhimurium | 6250 | [9] |

| Pestalotiopsis neglecta | Crude ethyl acetate extract | Staphylococcus aureus | 6250 | [9] |

Table 2: Minimum Inhibitory Concentration (MIC) of Endophytic Fungi Secondary Metabolites against Fungal Pathogens

| Fungal Species | Secondary Metabolite | Test Organism | MIC (µM) | Reference |

| Irpex lacteus | 5-demethyl conocenol C | Didymella glomerata | 3.9 | [10] |

| Aspergillus capensis | Rosellichalasin | Sclerotinia sclerotiorum | 5.3 | [10] |

| Unspecified | Compound 4 | Colletotrichum gloeosporioides | 6.13 | [10] |

| Unspecified | Compound 2 | Gibberella saubinetti | 12.5 | [10] |

| Irpex lacteus | Irpenigirin B | Colletotrichum gloeosporioides | 13.4 | [10] |

| Penicillium chrysogenum V11 | Penochalasin J | Colletotrichum gloeosporioides | 25.08 | [10] |

| Irpex lacteus | 5-demethyl conocenol C | Colletotrichum gloeosporioides | 31.7 | [10] |

| Unspecified | Compound 41 | Colletotrichum musae | 37.4 | [10] |

Table 3: Zone of Inhibition of Endophytic Fungi Secondary Metabolites against Various Pathogens

| Fungal Species | Extract/Compound | Test Organism | Zone of Inhibition (mm) | Reference |

| Trichoderma viride | Metabolite extract | Proteus sp. | 13 | [11] |

| Trichoderma viride | Metabolite extract | Pseudomonas sp. | 11 | [11] |

| Trichoderma viride | Metabolite extract | Bacillus sp. | 9 | [11] |

| Aspergillus flavus | External secondary metabolites | Candida tropicalis | 32 | [6] |

| Aspergillus flavus | External secondary metabolites | Candida parapsilosis | 30 | [6] |

| Aspergillus flavus | External secondary metabolites | Candida albicans | 29 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of antimicrobial secondary metabolites from endophytic fungi.

Isolation and Cultivation of Endophytic Fungi

Objective: To isolate and obtain pure cultures of endophytic fungi from plant tissues.

Materials:

-

Healthy plant tissues (leaves, stems, roots)

-

Sterile distilled water

-

70-75% Ethanol

-

1-5% Sodium hypochlorite (NaOCl) solution

-

Potato Dextrose Agar (PDA) medium

-

Antibiotics (e.g., streptomycin, chloramphenicol)

-

Sterile scalpels, forceps, and Petri dishes

-

Incubator

Procedure:

-

Surface Sterilization:

-

Thoroughly wash the collected plant tissues under running tap water to remove any debris.[12][13]

-

Immerse the plant material in 75% ethanol for 30-60 seconds.[12][13]

-

Transfer the material to a 1-5% sodium hypochlorite solution for 3-5 minutes. The concentration and duration may need to be optimized depending on the plant tissue.[12]

-

Rinse the sterilized plant tissues three times with sterile distilled water to remove any residual sterilizing agents.[13]

-

To validate the surface sterilization process, an imprint of the sterilized plant material can be made on an agar plate. No microbial growth should be observed after incubation.[13]

-

-

Inoculation:

-

Incubation and Isolation:

-

Preservation:

-

Pure cultures can be preserved for long-term storage in 20% glycerol at -70°C.[12]

-

Extraction of Secondary Metabolites

Objective: To extract secondary metabolites from fungal cultures.

Materials:

-

Pure culture of the endophytic fungus

-

Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)

-

Shaking incubator

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Fermentation:

-

Inoculate the pure fungal culture into a flask containing a suitable liquid medium (e.g., PDB).

-

Incubate the culture in a shaking incubator (120-150 rpm) at 25-28°C for 14-21 days to allow for the production of secondary metabolites.[9]

-

-

Extraction:

-

After the incubation period, separate the fungal biomass from the culture broth by filtration.

-

The culture filtrate is then subjected to liquid-liquid extraction using an immiscible organic solvent such as ethyl acetate.[9]

-

Add an equal volume of the organic solvent to the filtrate in a separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the organic layer containing the extracted secondary metabolites.

-

Repeat the extraction process 2-3 times to maximize the yield.

-

Combine the organic extracts and concentrate them using a rotary evaporator to obtain the crude extract.

-

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the fungal extracts.

Materials:

-

Test microorganisms (bacteria or fungi)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile filter paper discs (6 mm diameter)

-

Fungal crude extract

-

Positive control (standard antibiotic)

-

Negative control (solvent used for extraction)

-

Micropipettes

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of the agar plates.

-

Impregnate sterile filter paper discs with a known concentration of the fungal extract, positive control, and negative control.

-

Place the discs on the inoculated agar plates.

-

Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[15]

Materials:

-

Test microorganisms

-

Liquid culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Fungal crude extract

-

Positive and negative controls

-

Micropipettes

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the fungal extract in the appropriate broth medium in the wells of a 96-well plate.[16]

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

-

Incubate the plate under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[16][17] This can be determined visually or by measuring the absorbance using a microplate reader.

Visualization of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key experimental workflows and a representative signaling pathway involved in the production of secondary metabolites.

Experimental Workflow Diagrams

Caption: General workflow for isolation, extraction, and antimicrobial testing.

Signaling Pathway Diagram

The production of secondary metabolites in fungi is a tightly regulated process involving complex signaling pathways. Environmental cues and interactions with the host plant can trigger these pathways, leading to the activation of biosynthetic gene clusters. Below is a simplified representation of a signaling pathway in Aspergillus that regulates secondary metabolism.

Caption: Regulation of secondary metabolite production in Aspergillus.

The interaction between endophytic fungi and their host plants can also induce the production of secondary metabolites through signaling molecules like jasmonic acid.

Caption: Jasmonic acid signaling in plant-endophyte interaction.

Conclusion

Endophytic fungi are a prolific and promising source of novel antimicrobial compounds. The diverse array of secondary metabolites they produce, honed by millions of years of symbiotic evolution, offers a rich chemical space for the discovery of new drugs to combat the growing threat of antimicrobial resistance. This guide has provided a comprehensive overview of the current state of research in this field, including quantitative data on antimicrobial activity, detailed experimental protocols, and visualizations of the underlying biological processes. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration into this exciting frontier of natural product research. The continued investigation of endophytic fungi is essential for unlocking their full therapeutic potential and addressing critical challenges in human health.

References

- 1. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The evolution of secondary metabolism regulation and pathways in the Aspergillus genus [ir.vanderbilt.edu]

- 5. Jasmonic acid is involved in the signaling pathway for fungal endophyte-induced volatile oil accumulation of Atractylodes lancea plantlets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Antimicrobial, Antioxidant and Extracellular Enzymatic Activities of Culturable Endophytic Fungi Isolated from the Leaves of Kirkia acuminata Oliv - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. 2.2. Isolation and characterization of endophytic fungi [bio-protocol.org]

- 13. Isolation of endophytic fungi [protocols.io]

- 14. Video: Isolation, Characterization, and Total DNA Extraction to Identify Endophytic Fungi in Mycoheterotrophic Plants [jove.com]

- 15. njlm.net [njlm.net]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. google.com [google.com]

The Therapeutic Potential of Phaeosphaeria-Derived Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Phaeosphaeria represents a prolific and largely untapped source of structurally diverse secondary metabolites with significant therapeutic potential. As members of the Phaeosphaeriaceae family, these fungi are found in a wide range of terrestrial and marine environments, often as endophytes living in symbiotic relationships with plants.[1] This unique ecological niche contributes to the chemical diversity of their metabolic products, which include polyketides, alkaloids, terpenoids, and peptides.[2][3] Many of these compounds have demonstrated promising biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibitory effects, making them attractive candidates for drug discovery and development.[4][5]

This technical guide provides an in-depth overview of the core findings related to Phaeosphaeria-derived compounds. It summarizes key quantitative data, outlines detailed experimental protocols for their study, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Bioactive Compounds and Their Therapeutic Applications

Research into the secondary metabolites of Phaeosphaeria has revealed a variety of compounds with a broad spectrum of biological activities. These compounds can be broadly categorized based on their chemical structures and therapeutic applications.

Antimicrobial and Antifungal Compounds

Several compounds isolated from Phaeosphaeria species have shown potent activity against a range of bacterial and fungal pathogens.

-

Phaeosphaeridiols: Phaeosphaeridiols A, B, and C, isolated from an undescribed Phaeosphaeriaceae species, have demonstrated antibacterial and antifungal properties.[6] Phaeosphaeridiol A, in particular, exhibited moderate antibacterial activity against Xanthomonas species.[6]

-

Phaeosphenone: This dimeric anthraquinone, discovered from a Phaeosphaeria sp., displays broad-spectrum antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, and also inhibits the growth of the pathogenic yeast Candida albicans.[7][8] Its mechanism of action is believed to involve the inhibition of RNA synthesis.[7]

-

Cercosporamide: Produced by a member of the Phaeosphaeriaceae family, cercosporamide has been evaluated for its antifungal activity against a panel of human pathogenic yeasts and molds.[9]

Table 1: Antimicrobial and Antifungal Activity of Phaeosphaeria-Derived Compounds

| Compound | Source Organism | Target Organism(s) | Activity Metric | Value | Reference(s) |

| Phaeosphaeridiol A | Phaeosphaeriaceae sp. | Xanthomonas spp. | MIC | 31.25 µg/mL | [6] |

| Phaeosphenone | Phaeosphaeria sp. | Gram-positive bacteria | MIC | 8 - 64 µg/mL | [7][8] |

| Phaeosphenone | Phaeosphaeria sp. | Streptococcus pneumoniae | MIC | 8 µg/mL | [7] |

| Phaeosphenone | Phaeosphaeria sp. | Candida albicans | MIC | 8 µg/mL | [7] |

| Cercosporamide | Phaeosphaeriaceae sp. | Candida auris CBS 10913 | MIC | 125 µg/mL | [9] |

| Cercosporamide | Phaeosphaeriaceae sp. | Candida auris CBS 12766 | MIC | 500 µg/mL | [9] |

Anticancer and Cytotoxic Compounds

A significant number of metabolites from Phaeosphaeria have demonstrated potent cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer drug leads.

-

Phaeosphaerins: Phaeosphaerins A-F are perylenequinones isolated from an endolichenic Phaeosphaeria sp. that exhibit cytotoxic activity against several human cancer cell lines.[10] Their cytotoxicity is enhanced in the presence of light, suggesting a phototoxic mechanism of action.[1][10]

-

Phaeosphaeride A: This compound, produced by endophytic Phaeosphaeria fungi, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key pathway in many cancers.[11] Synthetic derivatives of phaeosphaeride A have demonstrated even greater potency against a range of cancer cell lines.[11]

-

Spartinoxide: Isolated from the marine-derived Phaeosphaeria spartinae, spartinoxide has reported antitumor activity.[2]

Table 2: Anticancer and Cytotoxic Activity of Phaeosphaeria-Derived Compounds

| Compound/Derivative | Source Organism | Target Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |

| Phaeosphaerin B | Phaeosphaeria sp. | Prostate (PC-3, DU-145, LNCaP) | IC50 | Potent (exact values not specified) | [12] |

| Hypocrellin A (related perylenequinone) | Phaeosphaeria sp. | Prostate (PC3) | IC50 | 2.42 ± 0.13 | [1] |

| Hypocrellin A (related perylenequinone) | Phaeosphaeria sp. | Prostate (DU145) | IC50 | 9.54 ± 0.27 | [1] |

| Hypocrellin A (related perylenequinone) | Phaeosphaeria sp. | Prostate (LNCaP) | IC50 | 2.67 ± 0.27 | [1] |

| Phaeosphaeride A Derivative 1 | Synthetic | Myeloma (NCI-H929) | IC50 | 1.35 ± 0.69 | [11] |

| Phaeosphaeride A Derivative 6 | Synthetic | Colon (HCT-116) | IC50 | 0.47 | [11] |

| Phaeosphaeride A Derivative 6 | Synthetic | Prostate (PC-3) | IC50 | 0.2 | [11] |

| Phaeosphaeride A Derivative 6 | Synthetic | Leukemia (K562) | IC50 | 0.54 | [11] |

| Phaeosphaeride A Derivative 6 | Synthetic | Myeloma (NCI-H929) | IC50 | 0.23 | [11] |

| Phaeosphaeride A Derivative 6 | Synthetic | Leukemia (Jurkat) | IC50 | 0.55 | [11] |

| Phaeosphaeride A Derivative 6 | Synthetic | Myeloma (RPMI8226) | IC50 | 0.63 | [11] |

| Phaeosphaeride A Derivative 7 | Synthetic | Colon (HCT-116) | IC50 | 1.65 | [11] |

| Phaeosphaeride A Derivative 7 | Synthetic | Breast (MCF-7) | IC50 | 1.80 | [11] |

| Phaeosphaeride A Derivative 7 | Synthetic | Myeloma (NCI-H929) | IC50 | 2.00 | [11] |

Enzyme Inhibitory Compounds

Compounds from Phaeosphaeria have also been found to inhibit specific enzymes, suggesting their potential in treating a variety of diseases.

-

Polyketide Derivatives: An endophytic Phaeosphaeria sp. isolated from Huperzia serrata produces polyketide derivatives that exhibit acetylcholinesterase (AChE) inhibitory activity.[13] Aspilactonol I and de-O-methyldiaporthin are two such compounds with significant AChE inhibition.[13]

-

Phaeosphaone D: This thiodiketopiperazine alkaloid from Phaeosphaeria fuckelii is a potent inhibitor of mushroom tyrosinase, with greater activity than the positive control, kojic acid.[14]

Table 3: Enzyme Inhibitory Activity of Phaeosphaeria-Derived Compounds

| Compound | Source Organism | Target Enzyme | Activity Metric | Value (µM) | Reference(s) |

| Aspilactonol I | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | IC50 | 6.26 | [13] |

| de-O-methyldiaporthin | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | IC50 | 21.18 | [13] |

| This compound | Phaeosphaeria fuckelii | Mushroom Tyrosinase | IC50 | 40.4 | [14] |

Experimental Protocols

The discovery and characterization of bioactive compounds from Phaeosphaeria involve a series of systematic experimental procedures.

Fungal Isolation and Cultivation

-

Sample Collection: Collect plant material (leaves, stems, roots) or environmental samples (soil, marine sediment).

-

Surface Sterilization: Thoroughly wash the samples with sterile distilled water, followed by sequential immersion in 75% ethanol for 1 minute, 5% sodium hypochlorite for 3-5 minutes, and sterile distilled water three times.

-

Isolation: Place small pieces of the surface-sterilized plant material onto potato dextrose agar (PDA) plates supplemented with an antibacterial agent (e.g., chloramphenicol) to suppress bacterial growth.

-

Incubation: Incubate the plates at 25-28°C in the dark until fungal mycelia emerge from the plant tissues.

-

Pure Culture: Isolate individual fungal hyphae and transfer them to fresh PDA plates to obtain pure cultures.

-

Identification: Identify the fungal isolates based on morphological characteristics and molecular analysis of the internal transcribed spacer (ITS) region of the ribosomal DNA.

-

Large-Scale Fermentation: For the production of secondary metabolites, inoculate the pure fungal culture into a suitable liquid (e.g., potato dextrose broth) or solid-state (e.g., rice) fermentation medium and incubate for several weeks.

Extraction and Isolation of Bioactive Compounds

-

Extraction: After the incubation period, harvest the fungal biomass and culture medium. Extract the entire culture with an organic solvent such as ethyl acetate or methanol.

-

Crude Extract Preparation: Concentrate the organic solvent under reduced pressure to obtain a crude extract.

-

Bioassay-Guided Fractionation: Subject the crude extract to a preliminary bioassay (e.g., antimicrobial or cytotoxicity assay) to confirm activity.

-

Chromatographic Separation: Fractionate the active crude extract using various chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to isolate pure compounds.

-

Structure Elucidation: Determine the chemical structures of the isolated pure compounds using spectroscopic methods such as nuclear magnetic resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and high-resolution electrospray ionization mass spectrometry (HRESIMS).

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (a known antibiotic or antifungal agent), a negative control (solvent vehicle), and a growth control (no compound).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in the study of Phaeosphaeria-derived compounds.

Caption: Workflow for the discovery of bioactive compounds from Phaeosphaeria.

Caption: Inhibition of the STAT3 signaling pathway by Phaeosphaeride A.

Caption: Inhibition of protein synthesis by trichothecene mycotoxins.

References

- 1. Chemical Diversity and Biological Activities of Phaeosphaeria Fungi Genus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phaeosphaeridiols A–C: Three New Compounds from Undescribed Phaeosphaeriaceae sp. SGSF723 [mdpi.com]

- 7. Isolation, structure, and antibacterial activity of phaeosphenone from a Phaeosphaeria sp. discovered by antisense strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phaeosphaerins A-F, cytotoxic perylenequinones from an endolichenic fungus, Phaeosphaeria sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Phaeosphaeride A Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyketide Derivatives from the Endophytic Fungus Phaeosphaeria sp. LF5 Isolated from Huperzia serrata and Their Acetylcholinesterase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Bounty: A Technical Guide to Natural Product Discovery from Marine-Derived Endophytic Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The world's oceans harbor a staggering diversity of life, and within this vast ecosystem lies a microscopic frontier of immense potential: marine-derived endophytic fungi. These fungi, residing symbiotically within the tissues of marine organisms like algae, sponges, and mangroves, are emerging as a prolific source of novel, bioactive natural products. Their unique and often extreme environment fosters the production of complex secondary metabolites with significant therapeutic potential, offering promising avenues for the discovery of new drugs to combat a range of human diseases. This technical guide provides a comprehensive overview of the core methodologies, quantitative data on bioactive compounds, and the underlying biological pathways involved in the discovery of natural products from these fascinating microorganisms.

The Landscape of Bioactive Compounds from Marine Endophytic Fungi

Marine endophytic fungi produce a wide array of secondary metabolites belonging to diverse chemical classes. These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. The unique chemical structures often translate to novel mechanisms of action, making them valuable candidates for drug development.

Table 1: Anticancer Activity of Compounds from Marine-Derived Endophytic Fungi

| Fungal Species | Host Organism | Compound | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Paecilomyces variotii | Marine Alga | Varioloid A | Indole derivative | A549, HCT116, HepG2 | 2.6 - 8.2 µg/mL | [1] |

| Aspergillus terreus | Mangrove (Bruguiera gymnoihiza) | Unnamed | Not Specified | MCF-7, A549, HeLa, KB | 0.68 - 4.98 | [1] |

| Aspergillus niger | Mangrove (Avicennia marina) | Nigerasterols A & B | Sterol | MCF-7, HL-60 | 4.4, 3.4 | [1] |

| Trichoderma lixii | Marine Sediment | Compound 2 | Not Specified | KMS-11, HT-29, PANC-1 | 0.7 - 3.6 | [2] |

| Pestalotiopsis vaccinii | Not Specified | Pestalamine A | Aromatic amine | HeLa, MCF-7, HepG2 | 22.0, 40.3, 32.8 | [3] |

| Phaeosphaeria sp. LF5 | Huperzia serrata | Aspilactonol I | Furanone | Acetylcholinesterase | 6.26 | [4] |

| Penicillium chrysogenum | Red Alga (Laurencia sp.) | Penicitide A | Polyketide | Human hepatocellular carcinoma | Moderate | [5] |

Table 2: Antibacterial Activity of Compounds from Marine-Derived Endophytic Fungi

| Fungal Species | Host Organism | Compound | Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Aspergillus flavus | Mangrove (Kandelia candel) | Aflaxanthones A & B | Tetrahydroxanthone | Various bacteria | 12.5–25 µM | [6] |

| Pseudocercospora sp. | Lycopodiastrum casuarinoides | Pseudocercone A | Benzophenone | S. aureus | 7.8 | [6] |

| Dothideomycetes sp. | Magnolia grandiflora | Dothideomins A–D | Bisanthraquinone | Various bacteria | 0.4 - 0.8 | [6] |

| Penicillium brocae | Mangrove (Avicennia marina) | Penicibrocazines B–E | Diketopiperazine | S. aureus | 0.25 - 32.0 | [7] |

| Nigrospora sp. | Not Specified | Compound 62 | Anthraquinone | B. subtilis, E. coli | 0.625, 2.50 | [7] |

| Acremonium sp. | Oroxylum indicum | Fungal Extract | Not Specified | E. coli | 32 | [8] |

| Fusarium sp. | Lantana camara | Fungal Extract | Not Specified | P. aeruginosa | 512 | [8] |

Table 3: Antioxidant Activity of Compounds from Marine-Derived Endophytic Fungi

| Fungal Species | Host Organism | Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Aspergillus sp. | Not Specified | Fungal Extract | DPPH | 22.92 | [9] |

| Penicillium sp. | Not Specified | Fungal Extract | DPPH | 37.61 | [9] |

| Chaetomium sp. | Nerium oleander | Fungal Metabolites | TEAC | 150.8 µmol trolox/100 ml | [10] |

| Not Specified | Not Specified | Fungal Extract | DPPH | 40.07 | [11] |

| Not Specified | Not Specified | Fungal Extract | ABTS | 54.28 | [11] |

| Fungal Isolate B. 1.1 | Marine Sponge | Crude Extract | DPPH | 81.31 | [12] |

| Fungal Isolate A. 10.4 | Marine Sponge | Crude Extract | DPPH | 90.23 | [12] |

Experimental Protocols for Natural Product Discovery

The successful discovery of novel bioactive compounds from marine endophytic fungi hinges on a series of well-defined experimental procedures. This section provides detailed methodologies for the key stages of the discovery pipeline.

Isolation of Marine-Derived Endophytic Fungi

Objective: To isolate pure cultures of endophytic fungi from marine host organisms.

Materials:

-

Healthy marine host samples (e.g., algae, sponges, mangrove tissues)

-

Sterile seawater

-

70% Ethanol

-

Sodium hypochlorite solution (0.4% to 4%)

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) medium prepared with sterile seawater or artificial seawater

-

Streptomycin or other antibacterial agents

-

Sterile scalpels, forceps, and Petri dishes

Protocol:

-

Sample Collection: Collect healthy and undamaged host organisms from their natural marine habitat. Transport the samples to the laboratory in sterile containers with seawater to maintain their viability. Process the samples within 24 hours of collection.[1]

-

Surface Sterilization:

-

Thoroughly wash the host samples with running tap water to remove debris, followed by several rinses with sterile seawater.[1][2]

-

Immerse the samples in 70% ethanol for 60 seconds.[2]

-

Subsequently, immerse the samples in a sodium hypochlorite solution (e.g., 0.4%) for 30-60 seconds. The concentration and duration may need to be optimized depending on the host tissue.[2]

-

Rinse the samples twice with sterile seawater for 60 seconds each to remove residual sterilizing agents.[2]

-

Perform a final rinse with sterile distilled water.[3]

-

-

Plating:

-

Aseptically cut the surface-sterilized host tissue into small segments (approximately 0.5 - 2.0 cm).[1][2]

-

Place the segments onto PDA plates supplemented with an antibacterial agent like streptomycin (250 mg/L) to inhibit bacterial growth.[2]

-

To validate the surface sterilization process, plate an aliquot of the final rinse water onto a separate PDA plate. No microbial growth should be observed on this control plate.

-

-

Incubation and Isolation:

-

Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark or with a 12h light/dark cycle for several days to weeks.[1]

-

Monitor the plates regularly for fungal growth emerging from the tissue segments.

-

Once fungal mycelia are visible, aseptically transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

-

Repeat the subculturing process until a pure, axenic culture is obtained.

-

Cultivation for Secondary Metabolite Production (Solid-State Fermentation)

Objective: To cultivate the isolated endophytic fungi under conditions that promote the production of secondary metabolites.

Materials:

-

Solid substrate (e.g., rice, rice bran, wheat bran)

-

Erlenmeyer flasks (e.g., 500 mL or 1 L)

-

Distilled water or nutrient medium (e.g., Czapek-Dox)

-

Autoclave

-

Fungal inoculum (agar plugs from a fresh culture)

Protocol:

-

Substrate Preparation:

-

Place a defined amount of solid substrate (e.g., 100 g of rice) into each Erlenmeyer flask.

-

Add a specific volume of distilled water or nutrient medium to achieve the desired initial moisture content (e.g., 40-50% v/w).[13][14]

-

Mix thoroughly to ensure uniform moisture distribution.

-

Plug the flasks with cotton plugs and cover with aluminum foil.

-

-

Sterilization: Autoclave the flasks containing the moistened substrate at 121°C for 20-30 minutes.[13] Allow the flasks to cool to room temperature before inoculation.

-

Inoculation:

-

Aseptically transfer one or more agar plugs (e.g., 5 mm in diameter) of a pure, actively growing fungal culture to each flask.[13]

-

-

Incubation:

-

Harvesting: After the incubation period, the fermented solid substrate, now containing the fungal biomass and its secondary metabolites, is ready for extraction.

Bioassay-Guided Fractionation and Purification

Objective: To isolate and purify bioactive compounds from the fungal extract by systematically separating the extract into fractions and testing their biological activity at each step.

Materials:

-

Fermented solid substrate

-

Organic solvents (e.g., ethyl acetate, methanol, dichloromethane, hexane)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

Thin-Layer Chromatography (TLC) plates

-

Bioassay of interest (e.g., antibacterial, anticancer, antioxidant assay)

Protocol:

-

Extraction:

-

Soak the fermented solid substrate in an organic solvent such as ethyl acetate.[4]

-

Macerate and extract the material multiple times (e.g., three times) with the solvent to ensure complete extraction of the secondary metabolites.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

-

-

Initial Bioassay: Test the crude extract for the desired biological activity. If the extract is active, proceed with fractionation.

-

Solvent-Solvent Partitioning (Optional):

-

To achieve a preliminary separation based on polarity, the crude extract can be partitioned between immiscible solvents, such as hexane and methanol, or dichloromethane and water.[15]

-